IFN-g Antagonist

Übersicht

Beschreibung

Interferon-gamma (IFN-gamma) is a cytokine that plays a crucial role in the immune response, particularly in the activation of macrophages and the induction of major histocompatibility complex class II molecule expression . IFN-gamma antagonists are compounds that inhibit the activity of IFN-gamma, thereby modulating immune responses. These antagonists are of significant interest in the treatment of autoimmune diseases, chronic inflammatory conditions, and certain cancers .

Wirkmechanismus

Target of Action

Interferon-gamma (IFN-γ) is a cytokine produced by a restricted number of immune cells that acts on every nucleated cell type . The primary target of IFN-γ antagonists is the IFN-γ receptor (IFN-γR), which is present on target cells such as macrophages, dendritic cells, and many other cell types . The IFN-γ receptor is part of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway .

Mode of Action

The IFN-γ antagonist inhibits IFN-γ induced HLR/DR antigen expression in Colon 205 cells . By binding to the IFN-γ receptor, the antagonist prevents the activation of the JAK-STAT pathway, which is typically triggered by IFN-γ . This inhibition disrupts the downstream signaling cascades and the subsequent immune responses that IFN-γ would normally induce.

Biochemical Pathways

The primary biochemical pathway affected by IFN-γ antagonists is the JAK-STAT pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell. The JAK-STAT pathway is involved in processes such as immunity, cell division, cell death, and tumor formation . Other pathways influenced include the mitogen-activated protein kinase (MAPK) pathway .

Pharmacokinetics

It is known that the bioavailability, distribution, metabolism, and excretion of these compounds can be influenced by factors such as the method of administration, the patient’s health status, and the presence of other medications .

Result of Action

The primary result of IFN-γ antagonist action is the inhibition of IFN-γ induced immune responses. This includes the prevention of cell proliferation, induction of cell death, and promotion of cell recognition by the immune system . In the context of diseases such as cancer, this can lead to a decrease in tumor growth and progression .

Action Environment

The action of IFN-γ antagonists can be influenced by various environmental factors. For example, the presence of other cytokines can either promote or inhibit the production of IFN-γ . Additionally, the inflammatory environment can trigger the activation of the immune response and stimulate the elimination of pathogens . Understanding these environmental influences is crucial for optimizing the use of IFN-γ antagonists in therapeutic applications.

Biochemische Analyse

Biochemical Properties

The IFN-g Antagonist interacts with various biomolecules, including enzymes and proteins, within the biochemical reactions. It inhibits the expression of HLA/DR antigen in Colo 205 cells . The antagonist’s interaction with these biomolecules can alter the biochemical reactions within the cell, affecting the cell’s function and behavior .

Cellular Effects

The this compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress the production of IFN-g induced HLA/DR antigen in Colo 205 cells .

Molecular Mechanism

The this compound exerts its effects at the molecular level through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and causing changes in gene expression . For example, it inhibits the expression of HLA/DR antigen in Colo 205 cells, demonstrating its ability to alter gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of the this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the this compound can vary with different dosages in animal models. For instance, enhanced resistance against invasive aspergillosis and disseminated Candida albicans infections is elicited in IFN-g treated mice .

Metabolic Pathways

The this compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The this compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of the this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of IFN-gamma antagonists typically involves the design and production of small molecules or biologics that can bind to the IFN-gamma receptor or IFN-gamma itself, preventing its interaction with the receptor . The synthetic routes often include:

Peptide synthesis: For peptide-based antagonists, solid-phase peptide synthesis is commonly used.

Small molecule synthesis: This involves organic synthesis techniques to create molecules that can inhibit IFN-gamma activity.

Industrial Production Methods: Industrial production of IFN-gamma antagonists, especially biologics, involves recombinant DNA technology. This includes:

Gene cloning: The gene encoding the antagonist is cloned into an expression vector.

Expression in host cells: The vector is introduced into host cells (e.g., E. coli, CHO cells) to produce the antagonist.

Purification: The antagonist is purified using chromatography techniques to ensure high purity and activity.

Analyse Chemischer Reaktionen

Types of Reactions: IFN-gamma antagonists can undergo various chemical reactions, including:

Oxidation: Some antagonists may be susceptible to oxidation, which can affect their stability and efficacy.

Reduction: Reduction reactions can be used to modify the structure of antagonists to enhance their activity.

Substitution: Substitution reactions can introduce functional groups that improve binding affinity to the IFN-gamma receptor.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions are modified IFN-gamma antagonists with enhanced stability, binding affinity, and efficacy .

Wissenschaftliche Forschungsanwendungen

IFN-gamma antagonists have a wide range of scientific research applications, including:

Chemistry: Used to study the modulation of cytokine activity and the development of new therapeutic agents.

Biology: Investigated for their role in immune regulation and the treatment of autoimmune diseases.

Medicine: Used in clinical trials for the treatment of chronic inflammatory diseases, autoimmune disorders, and certain cancers.

Industry: Employed in the development of biologic drugs and therapeutic antibodies.

Vergleich Mit ähnlichen Verbindungen

Interferon-alpha antagonists: These antagonists inhibit the activity of interferon-alpha, another cytokine involved in immune responses.

Interferon-beta antagonists: These compounds inhibit interferon-beta, which is also involved in immune regulation.

Uniqueness of IFN-gamma Antagonists: IFN-gamma antagonists are unique in their ability to specifically target the IFN-gamma signaling pathway, which is crucial for the activation of macrophages and the induction of major histocompatibility complex class II molecule expression. This specificity makes them particularly effective in modulating immune responses in autoimmune diseases and chronic inflammatory conditions .

Eigenschaften

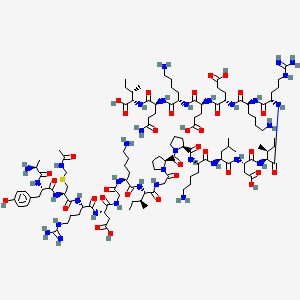

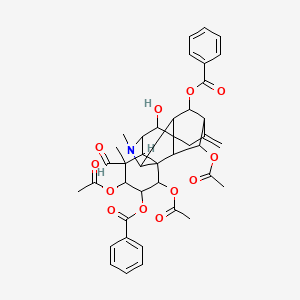

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H194N34O34S/c1-11-61(6)91(145-103(172)68(26-14-18-44-116)131-85(153)56-128-95(164)79(54-89(159)160)142-100(169)72(30-22-48-126-114(122)123)134-108(177)81(58-184-59-130-65(10)150)144-106(175)78(140-94(163)64(9)120)53-66-34-36-67(151)37-35-66)110(179)129-57-86(154)148-50-25-33-83(148)112(181)149-51-24-32-82(149)109(178)138-71(29-17-21-47-119)99(168)141-77(52-60(4)5)105(174)143-80(55-90(161)162)107(176)146-92(62(7)12-2)111(180)139-73(31-23-49-127-115(124)125)98(167)132-69(27-15-19-45-117)97(166)136-76(40-43-88(157)158)102(171)137-75(39-42-87(155)156)101(170)133-70(28-16-20-46-118)96(165)135-74(38-41-84(121)152)104(173)147-93(113(182)183)63(8)13-3/h34-37,60-64,68-83,91-93,151H,11-33,38-59,116-120H2,1-10H3,(H2,121,152)(H,128,164)(H,129,179)(H,130,150)(H,131,153)(H,132,167)(H,133,170)(H,134,177)(H,135,165)(H,136,166)(H,137,171)(H,138,178)(H,139,180)(H,140,163)(H,141,168)(H,142,169)(H,143,174)(H,144,175)(H,145,172)(H,146,176)(H,147,173)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,182,183)(H4,122,123,126)(H4,124,125,127)/t61-,62-,63-,64-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,91-,92-,93-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQGNZNLJDUVPW-FPTMUGPJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSCNC(=O)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSCNC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H194N34O34S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2629.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)

![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)

![7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3028020.png)

![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)